molecular formula C12H12N2O B1662118 ARN2966

ARN2966

Cat. No.: B1662118
M. Wt: 200.24 g/mol
InChI Key: GXJRVWZNMZGWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

ARN2966 interacts with the amyloid precursor protein (APP) and reduces the levels of APP and its intracellular C-terminal fragments α-CTF and β-CTF in cells . This interaction leads to a decrease in the production of amyloid-β (Aβ), a peptide involved in the pathogenesis of Alzheimer’s disease .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In APP751SW transfected CHO cells, this compound reduces the levels of APP and its intracellular C-terminal fragments α-CTF and β-CTF . It also reduces the secretion of Aβ (1-40) and Aβ (1-42) by 88.6% and 84.9%, respectively .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with APP. It acts as a potent post-transcriptional modulator of APP expression, reducing the expression of APP and resulting in lower production of Aβ . This modulation differs from other mechanisms such as inhibition of secretases .

Dosage Effects in Animal Models

This compound has shown dose-dependent inhibition of Aβ40 and Aβ42 production in APP751SW transfected CHO cells . Specific dosage effects of this compound in animal models are not currently available in the literature.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently available in the literature. It is known that this compound modulates the expression of APP, which is involved in the amyloidogenic pathway leading to the production of Aβ .

Subcellular Localization

Specific information on the subcellular localization of this compound is not currently available in the literature. Given its role as a modulator of APP expression, it is likely that this compound interacts with APP at the locations where APP is present, such as the Golgi apparatus .

Preparation Methods

Scientific Research Applications

ARN2966 has several scientific research applications, particularly in the field of neuroscience and Alzheimer’s disease research. Some of its key applications include:

Comparison with Similar Compounds

ARN2966 is unique in its mechanism of action as a post-transcriptional modulator of APP expression. This sets it apart from other compounds that target amyloid-β production through different mechanisms, such as secretase inhibitors. Some similar compounds include:

    Secretase Inhibitors: These compounds inhibit the enzymes responsible for cleaving APP into amyloid-β peptides.

    Amyloid-β Aggregation Inhibitors: These compounds prevent the aggregation of amyloid-β peptides into plaques.

    Immunotherapy Agents: These compounds use antibodies to target and clear amyloid-β peptides from the brain.

This compound’s ability to modulate APP expression post-transcriptionally makes it a promising candidate for further research and development in the treatment of Alzheimer’s disease.

Properties

IUPAC Name

2-(pyridin-2-ylmethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJRVWZNMZGWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.